molecular formula C15H14N2O5S2 B15085539 3-methyl-2-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

3-methyl-2-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B15085539
M. Wt: 366.4 g/mol
InChI Key: BFPBXCKFHXGRIN-YRNVUSSQSA-N
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Description

3-ME-2-(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrobenzylidene group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ME-2-(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID typically involves the condensation of 4-nitrobenzaldehyde with a thiazolidinone derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-ME-2-(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium hydroxide, ethanol

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted thiazolidinone derivatives

Scientific Research Applications

3-ME-2-(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ME-2-(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID involves its interaction with various molecular targets and pathways. The nitrobenzylidene group can interact with cellular proteins and enzymes, leading to the inhibition of their activity. Additionally, the thiazolidinone ring can interact with DNA and RNA, potentially disrupting cellular processes and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ME-2-(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity

Properties

Molecular Formula

C15H14N2O5S2

Molecular Weight

366.4 g/mol

IUPAC Name

3-methyl-2-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C15H14N2O5S2/c1-8(2)12(14(19)20)16-13(18)11(24-15(16)23)7-9-3-5-10(6-4-9)17(21)22/h3-8,12H,1-2H3,(H,19,20)/b11-7+

InChI Key

BFPBXCKFHXGRIN-YRNVUSSQSA-N

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/SC1=S

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=S

Origin of Product

United States

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